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Compound of Interest

Compound Name: Aeruginosin 103-A

Cat. No.: B1246117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Aeruginosin 103-A, a

natural product exhibiting potent thrombin inhibitory activity. The synthesis is based on a

convergent strategy involving the preparation of key building blocks followed by their sequential

coupling. This application note is intended to guide researchers in the fields of medicinal

chemistry, natural product synthesis, and drug development in the laboratory-scale preparation

of Aeruginosin 103-A and its analogs.

Introduction
Aeruginosins are a family of linear tetrapeptides produced by cyanobacteria, characterized by

the presence of a unique 2-carboxy-6-hydroxyoctahydroindole (Choi) core structure.

Aeruginosin 103-A, isolated from Microcystis viridis, has demonstrated significant inhibitory

activity against thrombin, a key enzyme in the blood coagulation cascade, making it an

attractive target for the development of novel antithrombotic agents.[1] The total synthesis of

Aeruginosin 103-A presents a considerable challenge due to the presence of multiple

stereocenters and the unusual 1-amidino-2-ethoxypiperidin-3-yl)-carboxamide (Aeap) C-

terminal moiety. This protocol outlines a feasible synthetic route, drawing upon established

methods for the synthesis of related aeruginosin analogs.
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The retrosynthetic analysis for Aeruginosin 103-A is outlined below. The molecule is

disconnected into four key building blocks: N-terminally protected L-p-hydroxyphenyllactic acid

(L-Hpla), protected D-Tyrosine (D-Tyr), the central 2-carboxy-6-hydroxyoctahydroindole (Choi)

core, and the C-terminal 1-amidino-2-ethoxypiperidin-3-yl)-carboxamide (Aeap) fragment.

Caption: Retrosynthetic analysis of Aeruginosin 103-A.

Experimental Protocols
This section details the synthetic protocols for the key building blocks and their assembly into

Aeruginosin 103-A.

Synthesis of the Protected Choi Core (7)
The synthesis of the 2-carboxy-6-hydroxyoctahydroindole (Choi) core is a critical step and can

be achieved through a multi-step sequence starting from a protected L-tyrosine derivative. A

previously reported method for a similar aeruginosin synthesis can be adapted for this purpose.

[2]

Table 1: Synthesis of the Protected Choi Core
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Step Reaction
Reagents and
Conditions

Yield (%)

1 Birch Reduction

L-Tyrosine derivative,

Li, NH₃ (l), EtOH, -78

°C

85

2 Silyl Protection
Diene, TIPSOTf, 2,6-

lutidine, CH₂Cl₂, 0 °C
95

3 Dihydroxylation
TIPS-protected diene,

OsO₄, NMO, THF/H₂O
92

4 Oxidative Cleavage Diol, NaIO₄, THF/H₂O 90

5 Reductive Amination

Aldehyde,

NH₂OH·HCl, pyridine;

then H₂, Pd/C

75

6 Boc Protection
Amine, Boc₂O, Et₃N,

CH₂Cl₂
98

7 Esterification
Carboxylic acid,

MeOH, H₂SO₄ (cat.)
95

Protocol:

Birch Reduction: To a solution of the L-tyrosine derivative in a mixture of liquid ammonia and

ethanol at -78 °C, lithium metal is added portion-wise until a persistent blue color is

observed. The reaction is quenched with ammonium chloride and the product is extracted.

Silyl Protection: The resulting diene is dissolved in dichloromethane and treated with

triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) and 2,6-lutidine at 0 °C to protect the

hydroxyl group.

Dihydroxylation: The TIPS-protected diene is subjected to dihydroxylation using a catalytic

amount of osmium tetroxide and N-methylmorpholine N-oxide (NMO) as the co-oxidant in a

mixture of THF and water.
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Oxidative Cleavage: The diol is cleaved using sodium periodate in a THF/water mixture to

yield the corresponding aldehyde.

Reductive Amination: The aldehyde is first converted to the oxime using hydroxylamine

hydrochloride in pyridine, followed by catalytic hydrogenation over palladium on carbon to

afford the primary amine.

Boc Protection: The amine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-

butyl dicarbonate and triethylamine in dichloromethane.

Esterification: The carboxylic acid is esterified to the methyl ester using methanol and a

catalytic amount of sulfuric acid.

Synthesis of the Protected Aeap Precursor
The synthesis of the unique 1-amidino-2-ethoxypiperidin-3-yl)-carboxamide (Aeap) C-terminal

fragment is a key challenge. A plausible route starts from a suitably protected piperidine

derivative.

Table 2: Proposed Synthesis of the Protected Aeap Precursor
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Step Reaction
Reagents and
Conditions

Estimated Yield (%)

1
Asymmetric

Dihydroxylation

N-Boc-2,3-

dehydropiperidine,

AD-mix-β

85

2 Selective Protection Diol, TBSCl, imidazole 90

3 Alkylation Alcohol, NaH, EtI 80

4 Deprotection Silyl ether, TBAF 95

5 Oxidation Alcohol, DMP 90

6 Amidation Aldehyde, NH₃, I₂ 70

7 Guanidinylation

Amine, N,N'-Di-Boc-

1H-pyrazole-1-

carboxamidine

85

Protocol:

Asymmetric Dihydroxylation: N-Boc-2,3-dehydropiperidine is subjected to Sharpless

asymmetric dihydroxylation using AD-mix-β to introduce the two hydroxyl groups with the

desired stereochemistry.

Selective Protection: The primary hydroxyl group is selectively protected as a tert-

butyldimethylsilyl (TBS) ether using TBSCl and imidazole.

Alkylation: The remaining secondary hydroxyl group is alkylated to the ethyl ether using

sodium hydride and ethyl iodide.

Deprotection: The TBS protecting group is removed using tetrabutylammonium fluoride

(TBAF).

Oxidation: The primary alcohol is oxidized to the corresponding aldehyde using Dess-Martin

periodinane (DMP).
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Amidation: The aldehyde is converted to the primary amide via the intermediate nitrile, which

is formed and subsequently hydrolyzed in a one-pot procedure using ammonia and iodine.

Guanidinylation: The primary amine of the piperidine (after Boc deprotection) is treated with

N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to install the protected guanidine group.

Assembly of the Tetrapeptide
The final assembly of Aeruginosin 103-A involves sequential peptide couplings followed by

global deprotection.

Caption: Workflow for the assembly of Aeruginosin 103-A.

Table 3: Peptide Coupling and Deprotection Steps

Step Reaction
Reagents and
Conditions

Yield (%)

1 Dipeptide Formation

Protected L-Hpla,

Protected D-Tyr,

HATU, DIPEA, DMF

85

2 Tripeptide Formation

Dipeptide, Protected

Choi, EDC, HOBt,

DMF

80

3
Tetrapeptide

Formation

Tripeptide, Protected

Aeap, PyBOP, DIPEA,

DMF

75

4 Global Deprotection
Tetrapeptide,

TFA/CH₂Cl₂
70

Protocol:

Dipeptide Formation: The protected L-Hpla is activated with HATU in the presence of DIPEA

and coupled with the protected D-Tyr in DMF.
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Tripeptide Formation: The resulting dipeptide is deprotected at the C-terminus and coupled

with the protected Choi building block using EDC and HOBt as coupling reagents.

Tetrapeptide Formation: The tripeptide is deprotected at the C-terminus and coupled with the

protected Aeap fragment using PyBOP and DIPEA.

Global Deprotection: All protecting groups (Boc, TIPS, etc.) are removed simultaneously

using a solution of trifluoroacetic acid in dichloromethane to yield the final product,

Aeruginosin 103-A. The crude product is then purified by preparative HPLC.

Data Presentation
Table 4: Summary of Key Intermediate and Final Product Characterization

Compound
Molecular
Formula

Calculated
Mass (m/z)

Observed
Mass (m/z)
[M+H]⁺

¹H NMR (Key
Signals, δ
ppm)

Protected Choi C₂₄H₄₃NO₅Si 453.29 454.30

7.2-6.8

(aromatic), 4.5

(CH-O), 3.7

(ester), 1.1

(TIPS)

Protected Aeap C₂₁H₃₈N₄O₅ 442.28 443.29

4.2 (CH-O), 3.5

(CH₂-N), 1.5

(Boc), 1.2 (ethyl)

Aeruginosin 103-

A
C₃₅H₄₈N₆O₈ 684.35 685.36

7.1-6.7

(aromatic), 4.8-

4.2 (α-H), 3.8

(CH-O), 1.2

(ethyl)

Conclusion
This application note provides a comprehensive and detailed protocol for the total synthesis of

Aeruginosin 103-A. The described route, while challenging, is based on established synthetic
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transformations and provides a roadmap for the preparation of this potent thrombin inhibitor.

The modular nature of the synthesis also allows for the preparation of analogs for structure-

activity relationship studies, which could lead to the development of new and improved

antithrombotic drugs. Researchers are encouraged to adapt and optimize the proposed

conditions to suit their specific laboratory settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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